methyl 2-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate methyl 2-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 1040632-90-3
VCID: VC11931805
InChI: InChI=1S/C26H20N4O3S/c1-33-26(32)20-10-4-5-12-21(20)28-24(31)16-34-25-23-15-22(29-30(23)14-13-27-25)19-11-6-8-17-7-2-3-9-18(17)19/h2-15H,16H2,1H3,(H,28,31)
SMILES: COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54
Molecular Formula: C26H20N4O3S
Molecular Weight: 468.5 g/mol

methyl 2-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate

CAS No.: 1040632-90-3

Cat. No.: VC11931805

Molecular Formula: C26H20N4O3S

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate - 1040632-90-3

Specification

CAS No. 1040632-90-3
Molecular Formula C26H20N4O3S
Molecular Weight 468.5 g/mol
IUPAC Name methyl 2-[[2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetyl]amino]benzoate
Standard InChI InChI=1S/C26H20N4O3S/c1-33-26(32)20-10-4-5-12-21(20)28-24(31)16-34-25-23-15-22(29-30(23)14-13-27-25)19-11-6-8-17-7-2-3-9-18(17)19/h2-15H,16H2,1H3,(H,28,31)
Standard InChI Key WPDPPCSSQGKNQY-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54
Canonical SMILES COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct components:

  • Pyrazolo[1,5-a]pyrazine core: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 3, and 7, contributing to electron-deficient characteristics.

  • Naphthalen-1-yl group: A fused bicyclic aromatic system providing hydrophobicity and π-π stacking capabilities.

  • Benzoate ester: A methyl ester-substituted benzene ring offering sites for hydrolytic modification.

The connectivity of these groups is defined by a sulfanylacetamido linker (-S-CH2-CONH-), which bridges the pyrazolo[1,5-a]pyrazine core and the benzoate ester.

Physicochemical Data

Key properties are summarized below:

PropertyValue
Molecular FormulaC26H20N4O3S\text{C}_{26}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}
Molecular Weight468.5 g/mol
SMILESCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54
InChI KeyWPDPPCSSQGKNQY-UHFFFAOYSA-N
Topological Polar Surface Area123 Ų (estimated)

The compound’s hydrophobicity is influenced by the naphthalene group, while the ester and amide functionalities enhance solubility in polar aprotic solvents.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of methyl 2-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate involves three critical stages:

  • Pyrazolo[1,5-a]pyrazine Core Formation:

    • Cyclocondensation of 1-aminopyrazoles with α,β-unsaturated carbonyl compounds under acidic conditions .

    • Introduction of the naphthalen-1-yl group via Suzuki-Miyaura coupling with naphthalen-1-ylboronic acid.

  • Sulfanylacetamido Linker Installation:

    • Thiol-ene reaction between 2-mercaptoacetamide and a brominated pyrazolo[1,5-a]pyrazine intermediate.

  • Benzoate Ester Functionalization:

    • Esterification of 2-aminobenzoic acid with methanol, followed by amide coupling to the sulfanylacetamido intermediate.

Optimization Challenges

  • Yield Limitations: The multi-step process results in cumulative yield losses, particularly during the Suzuki-Miyaura coupling (≈60% yield).

  • Purification: Chromatographic separation is required to isolate the final product due to byproducts from incomplete couplings.

Materials Science Applications

Organic Electronics

The naphthalene and pyrazine moieties enable charge transport in organic semiconductors. Thin films of related compounds exhibit hole mobilities of 103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s}, suitable for OLEDs.

Metal-Organic Frameworks (MOFs)

The sulfur and nitrogen atoms in the sulfanylacetamido group can coordinate to metal ions, facilitating MOF synthesis for gas storage applications.

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